

# 7-Aminoquinolin-6-ol: A Comprehensive Literature Review and Technical Guide

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Compound of Interest		
Compound Name:	7-Aminoquinolin-6-ol	
Cat. No.:	B15332182	Get Quote

Disclaimer: Direct experimental data and literature pertaining specifically to **7-Aminoquinolin-6-ol** are exceptionally scarce. This guide provides a comprehensive overview based on available information for its close structural isomers, primarily 8-Aminoquinolin-6-ol and 7-Aminoquinolin-8-ol, to infer potential properties, synthesis routes, and biological activities. This approach is intended to provide a foundational resource for researchers and drug development professionals interested in this scaffold.

### Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of amino and hydroxyl moieties to the quinoline ring system can significantly modulate its electronic, chelating, and pharmacological characteristics. This technical guide focuses on the synthesis, properties, and potential applications of amino-hydroxy-quinolines, with a specific focus on the structural motif of **7-Aminoquinolin-6-ol** and its better-characterized isomers.

## **Physicochemical Properties**

Quantitative data for **7-Aminoquinolin-6-ol** is not readily available. The following tables summarize the computed physicochemical properties of its isomers, 8-Aminoquinolin-6-ol and 7-Aminoquinolin-8-ol, to provide a comparative reference.



Table 1: Computed Physicochemical Properties of 8-Aminoquinolin-6-ol and 7-Aminoquinolin-8-ol

Property	8-Aminoquinolin-6- ol	7-Aminoquinolin-8- ol	Data Source
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O	PubChem[1][2]
Molecular Weight	160.17 g/mol	160.17 g/mol	PubChem[1][2]
XLogP3-AA	1.4	1.2	PubChem[1][2]
Hydrogen Bond Donor Count	2	2	PubChem[1][2]
Hydrogen Bond Acceptor Count	3	3	PubChem[1][2]
Rotatable Bond Count	0	0	PubChem[1][2]
Exact Mass	160.063662883 Da	160.063662883 Da	PubChem[1][2]
Topological Polar Surface Area	59.1 Ų	59.1 Ų	PubChem[1][2]
Complexity	163	163	PubChem[1][2]

Table 2: Other Physical Properties of 8-Aminoquinolin-6-ol

Property	Value	Data Source
Density	1.363 g/cm <sup>3</sup>	Chemsrc[3]
Boiling Point	399 °C at 760 mmHg	Chemsrc[3]
Flash Point	195.1 °C	Chemsrc[3]
Refractive Index	1.759	Chemsrc[3]

## **Synthesis and Experimental Protocols**

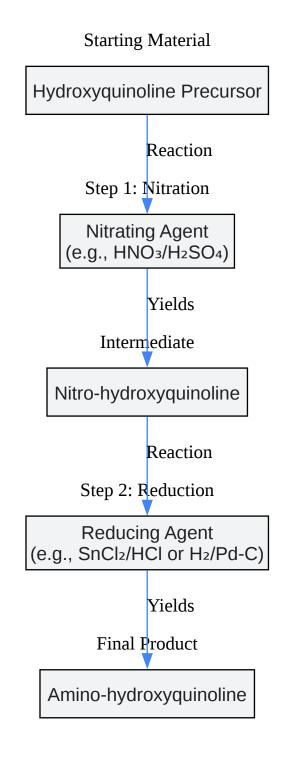


While a specific, validated synthesis for **7-Aminoquinolin-6-ol** is not documented in the reviewed literature, plausible synthetic routes can be inferred from the established methodologies for its isomers. The most common approach involves the nitration of a hydroxyquinoline precursor followed by the reduction of the nitro group.

## **General Synthesis Workflow**

The following diagram illustrates a generalized workflow for the synthesis of amino-hydroxy-quinolines.





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Generalized synthesis workflow for amino-hydroxy-quinolines.



# Experimental Protocol for the Synthesis of 7-Aminoquinolin-8-ol

This protocol is adapted from a two-step synthesis starting from 8-hydroxyquinoline.[4]

#### Step 1: Synthesis of 7-Nitroquinolin-8-ol

Materials: 8-hydroxyquinoline, concentrated sulfuric acid, fuming nitric acid.

#### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath,
  prepare a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.
- Slowly add 8-hydroxyquinoline to the cooled acid mixture, ensuring the temperature is maintained below 10°C.
- o After the addition is complete, continue stirring in the ice bath for an additional 30 minutes.
- Allow the reaction mixture to warm to room temperature and stir for another 2-3 hours.
- Carefully pour the reaction mixture onto crushed ice to precipitate the product.
- Filter the precipitate, wash with cold water until the filtrate is neutral, and dry to obtain 7nitroquinolin-8-ol.

#### Step 2: Synthesis of 7-Aminoquinolin-8-ol

- Method A: Reduction with Tin(II) Chloride
  - Materials: 7-Nitroquinolin-8-ol, concentrated hydrochloric acid, ethanol, tin(II) chloride dihydrate, concentrated sodium hydroxide or ammonium hydroxide solution.

#### Procedure:

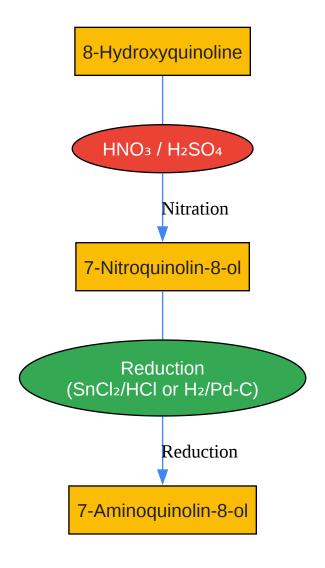
 Suspend 7-Nitroquinolin-8-ol in a mixture of concentrated hydrochloric acid and ethanol in a round-bottom flask.



- Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the suspension with stirring at room temperature.
- After the addition is complete, heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture and carefully neutralize it with a concentrated sodium hydroxide or ammonium hydroxide solution until the pH is basic.
- Collect the resulting precipitate by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
- Method B: Catalytic Hydrogenation
  - Materials: 7-Nitroquinolin-8-ol, ethanol or ethyl acetate, 10% Palladium on activated carbon (Pd/C), hydrogen gas.
  - Procedure:
    - Dissolve 7-Nitroquinolin-8-ol in a suitable solvent (ethanol or ethyl acetate) in a hydrogenation vessel.
    - Add a catalytic amount of 10% Pd/C.
    - Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
    - Monitor the reaction by observing the cessation of hydrogen uptake or by TLC.
    - Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
    - Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 7-Aminoquinolin-8-ol.

The following diagram illustrates the synthetic pathway for 7-Aminoquinolin-8-ol.





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Synthetic pathway for 7-Aminoquinolin-8-ol.

## **Biological Activity and Potential Applications**

Aminoquinoline derivatives are known for a wide range of biological activities. While specific data for **7-Aminoquinolin-6-ol** is lacking, the activities of related compounds suggest potential areas of investigation.

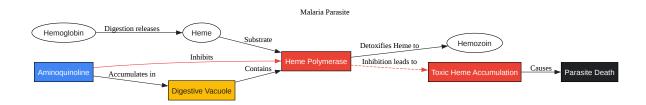
Antimalarial Activity: 4-aminoquinolines and 8-aminoquinolines are well-established classes of antimalarial drugs.[5][6] Their mechanism of action often involves interfering with the parasite's ability to detoxify heme, leading to a buildup of toxic heme and parasite death.[5]
 [6] Derivatives of 8-aminoquinoline, such as primaquine and tafenoquine, are used to treat and prevent malaria relapse.[7]



- Antimicrobial and Antifungal Activity: Various 8-hydroxyquinoline derivatives have demonstrated antibacterial and antifungal properties.[8] Metal complexes of 8aminoquinoline-uracil conjugates have shown antimicrobial activity against Gram-negative bacteria.
- Anticancer Activity: Some aminoquinolines exhibit cytotoxic effects on cancer cell lines.[9]
  The proposed mechanisms include the induction of apoptosis and the inhibition of topoisomerase II.
- Chelating Agents and Sensors: The 8-hydroxyquinoline scaffold is a well-known chelating agent for various metal ions.[4][10] The introduction of an amino group can modulate the electronic properties and metal-binding characteristics, making these compounds potential candidates for fluorescent and colorimetric sensors for metal ion detection.[10] The fluorescence of these compounds is often enhanced upon chelation with metal ions.[11]

# General Mechanism of Action for Antimalarial Aminoquinolines

The following diagram illustrates a generalized signaling pathway for the antimalarial action of aminoquinolines.



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Generalized mechanism of antimalarial aminoquinolines.



### Conclusion

While **7-Aminoquinolin-6-ol** remains a largely unexplored molecule, the available data on its structural isomers, 8-Aminoquinolin-6-ol and 7-Aminoquinolin-8-ol, provide a valuable starting point for future research. The synthetic methodologies and biological activities of these related compounds suggest that **7-Aminoquinolin-6-ol** could hold significant potential as a scaffold for the development of novel therapeutic agents and functional materials. Further investigation into the synthesis, characterization, and biological evaluation of **7-Aminoquinolin-6-ol** is warranted to fully elucidate its properties and potential applications. This guide serves as a foundational resource to stimulate and inform such research endeavors.

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